molecular formula C8H8ClNO2 B1293591 Methyl 2-amino-4-chlorobenzoate CAS No. 5900-58-3

Methyl 2-amino-4-chlorobenzoate

Cat. No.: B1293591
CAS No.: 5900-58-3
M. Wt: 185.61 g/mol
InChI Key: YPSSCICDVDOEAI-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-chlorobenzoate, also known as MAB, is an important organic compound that is used in a variety of applications. It is a colorless solid that is soluble in water and is often used as a reagent in organic synthesis. MAB is also used in the production of pharmaceuticals, agrochemicals, and biocides. The compound has been studied extensively and is known to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Solubility and Thermodynamics

Methyl 2-amino-4-chlorobenzoate has been studied for its solubility in various organic solvents, which is crucial for its purification and application in different fields. Research shows its solubility increases with temperature in solvents like N-methyl-2-pyrrolidone and acetone. Thermodynamic models like the modified Apelblat equation have been applied to correlate its solubility data, providing insights into its mixing properties and interactions in solutions (Li et al., 2017).

Synthesis and Antibacterial Activities

This compound is used in the synthesis of novel complexes with potential antibacterial properties. Research indicates that when it reacts with metals like Co (II), Zn (II), and Cu (II), it forms complexes that show considerable activity against various microorganisms, including gram-positive and gram-negative bacteria, as well as fungi (Osarodion, 2020).

Anti-Inflammatory Properties

The compound has been used to synthesize new compounds with significant anti-inflammatory activity. These synthesized compounds have been compared with standard drugs like Indomethacin, showing higher anti-inflammatory effectiveness in certain cases (Osarodion, 2020).

Safety and Hazards

“Methyl 2-amino-4-chlorobenzoate” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

methyl 2-amino-4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSSCICDVDOEAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90207743
Record name Methyl 4-chloroanthranilate
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Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5900-58-3
Record name Methyl 2-amino-4-chlorobenzoate
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Record name Methyl 4-chloroanthranilate
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Record name 5900-58-3
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Record name Methyl 4-chloroanthranilate
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Record name Methyl 4-chloroanthranilate
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Record name Methyl 2-amino-4-chlorobenzoate
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Synthesis routes and methods I

Procedure details

A solution of 10.0 g (58 mmol) of 4-chloroanthranilic acid in 100 ml of methanol was heated under reflux, while gaseous hydrogen chloride was blown through the heated solution for 2.5 hrs. After the heating was terminated, methanol was distilled off. The residue was shaken with chloroform and aqueous sodium carbonate. The organic phase was taken out and dried over anhydrous sodium sulfate. Chloroform was distilled off under reduced pressure to leave 9.68 g of the desired compound as a residual pale brown crystalline product.
Quantity
10 g
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reactant
Reaction Step One
Quantity
100 mL
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reactant
Reaction Step One
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0 (± 1) mol
Type
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Reaction Step Two

Synthesis routes and methods II

Procedure details

The starting material is prepared as follows: Through the suspension of 500 g of 4-chloroanthranilic acid in 3 lt of methanol hydrogen chloride is bubbled for 2 hours while cooling with ice and the mixture refluxed for 10 hours under hydrogen chloride. It is cooled to room temperature, filtered, the filtrate evaporated and the combined residues partitioned between 3 lt of diethyl ether and 4.5 lt of water, the pH of which is adjusted to 10 with 10% aqueous sodium hydroxide. The aqueous layer is extracted 3 times with 2.25 lt of diethyl ether, the combined extracts washed with water, dried, filtered and evaporated, to yield the methyl 4-chloroanthranilate melting at 58°-60°.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a mixture of 2-amino-4-chlorobenzoic acid (150 g, 0.88 mol) in MeOH (2.6 L) was added conc. HCl (0.5 L, 16.5 mol) and the reaction mixture was allowed to stir at reflux. After 12 h, the reaction mixture was allowed to cool to rt and was concentrated. Water (0.5 L) was added to the residue and the solution basified with 10% aqueous NaOH. The resulting precipitate was filtered to give methyl 2-amino-4-chlorobenzoate (101 g, 62%).
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
2.6 L
Type
reactant
Reaction Step One
Name
Quantity
0.5 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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